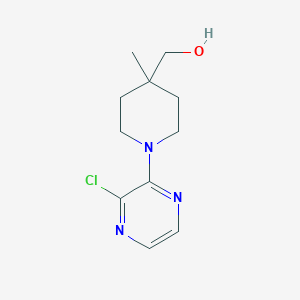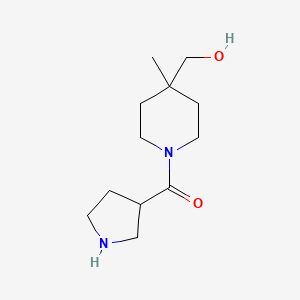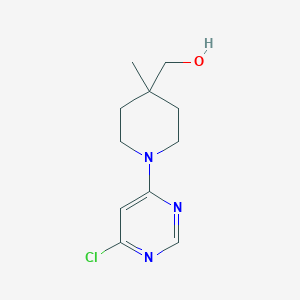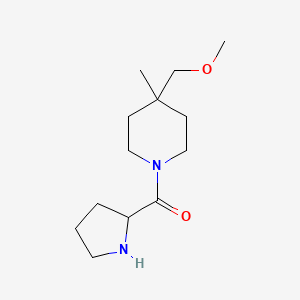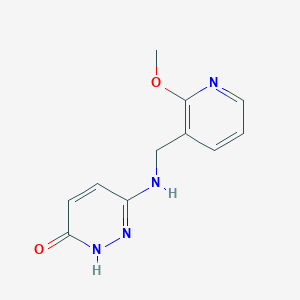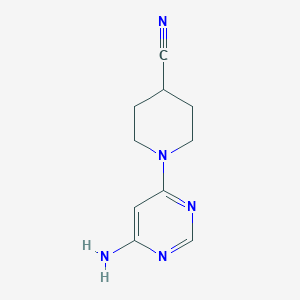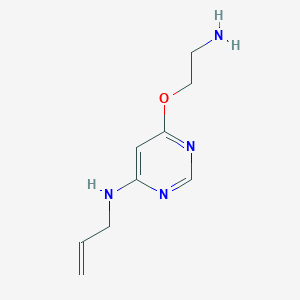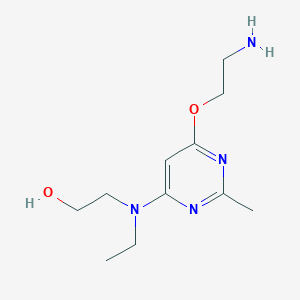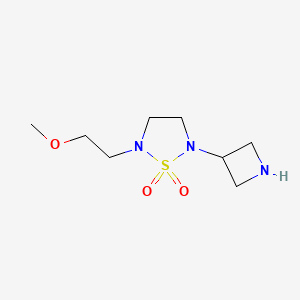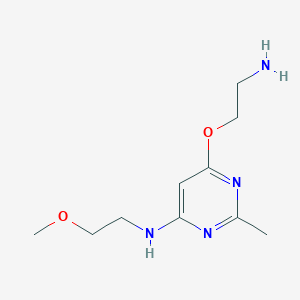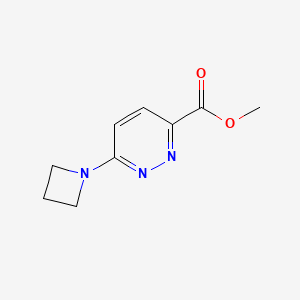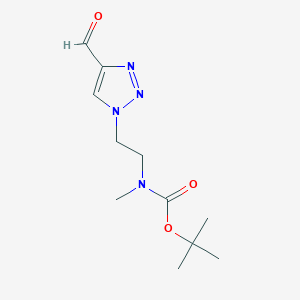
tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1H-1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, and the formation of the carbamate group, possibly through a reaction between an amine and an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the carbamate group could introduce some polarity to the molecule, and the 1H-1,2,3-triazole ring could contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. For example, the carbamate group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could make the compound polar and therefore soluble in polar solvents .Applications De Recherche Scientifique
Biocompatible Click Chemistry
The compound’s triazole ring suggests its potential use in biocompatible click chemistry applications. This could involve compartment-specific pH measurement inside bacterial cells like E. coli, as well as biomolecular labeling through fast, cell-compatible click reactions with copper-chelating azides .
Synthesis of Biologically Active Compounds
Given the structural similarity to other tert-butyl compounds used as precursors for natural products with biological activity , this compound may serve as a precursor or intermediate in synthesizing biologically active molecules such as Indiacen A and B.
Drug Discovery and Chemical Biology
The 1,2,3-triazole moiety is known for its broad applications in drug discovery and chemical biology . The compound could be involved in the synthesis of novel drugs or probes for biological systems.
Antimicrobial Activity
Compounds with 1,2,3-triazole structures have shown antimicrobial activity . This suggests that the compound may also be researched for its potential antimicrobial properties.
Polymer Chemistry and Materials Science
Triazoles are used in polymer chemistry and materials science . The compound could be investigated for creating new polymers or materials with unique properties.
Supramolecular Chemistry
The triazole ring is often used in supramolecular chemistry for creating complex structures . This compound might be useful in designing new supramolecular systems.
Fluorescent Imaging
Triazoles are sometimes used in fluorescent imaging applications . The compound could potentially be used to develop new imaging agents or techniques.
Organic Synthesis
Lastly, the triazole component is a versatile building block in organic synthesis . The compound could be utilized in various synthetic pathways to create complex organic molecules.
Mécanisme D'action
Target of Action
Compounds containing the 1h-1,2,3-triazole moiety are known to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .
Mode of Action
Without specific studies on this compound, it’s hard to determine its exact mode of action. The 1h-1,2,3-triazole moiety is known to interact with various biological targets through mechanisms such as inhibition of enzymes or interaction with cell receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation and cancer .
Result of Action
Compounds with similar structures have been found to have various effects, such as inhibiting the growth of cancer cells or reducing inflammation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14(4)5-6-15-7-9(8-16)12-13-15/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVMLFNDDHGMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



